4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine - 683780-01-0

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Catalog Number: EVT-2905479
CAS Number: 683780-01-0
Molecular Formula: C16H10N2OS
Molecular Weight: 278.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N′-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

Compound Description: This compound is a novel hydrazone-containing thieno[2,3-d]pyrimidine derivative. It was synthesized via a reaction of a triketoester or ninhydrin with an exocyclic acetohydrazide. This compound's crystal structure has been determined through X-ray crystallography, revealing key intermolecular interactions within its crystal packing. Furthermore, computational studies, including optimization and calculation of molecular properties like MEP, HOMO, LUMO, and reactivity descriptors, have been performed. []

N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide

Compound Description: This molecule is an amide derivative of thieno[2,3-d]pyrimidine-4-carboxylic acid, designed as a potential antimicrobial agent. Docking studies indicated its ability to inhibit the TrmD enzyme from Pseudomonas aeruginosa. In vitro antimicrobial assessments confirmed a broad spectrum of activity for this compound. []

5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide

Compound Description: This compound, an amide derivative of thieno[2,3-d]pyrimidine-4-carboxylic acid, showed promising antimicrobial activity, specifically against Pseudomonas aeruginosa. It was designed based on the combination of pharmacophore fragments from thieno[2,3-d]pyrimidine-4-carboxylic acids and aminopyrimidines. []

1-(Oxoindoline)-benzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one

Compound Description: This compound is part of a series of isatin derivatives synthesized and evaluated for their anticancer activity. []

2-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives

Compound Description: This series of compounds was designed and synthesized as potential agents for the treatment of Alzheimer's disease. These derivatives incorporate different substituents at the 2-position of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one core. Some compounds within this series, particularly those containing hydroxy-methoxyphenyl fragments (4d, 4e, and 4f), demonstrated potent anticholinesterase activity comparable to Donepezil. Additionally, several compounds (4c, 4e, 4k, and 4m) exhibited significant ability to inhibit amyloid formation, comparable to the drug GV-971. []

6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine (1t)

Compound Description: Identified through high-throughput screening, this compound is a potent and orally bioavailable positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). It exhibits favorable distribution to the spinal cord and demonstrated efficacy in reducing heat hypersensitivity in a neuropathic pain model in mice. []

4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

Compound Description: This series of compounds, featuring substitutions at the second position, was synthesized through cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles. These derivatives were designed based on structural optimization and demonstrated safety profiles suitable for further antitumor investigations. In vitro evaluations revealed notable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. Notably, compound 2 exhibited an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) against the MCF-7 cell line. []

2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives

Compound Description: This series of compounds was synthesized and investigated for their anti-tyrosinase activity. The compounds in this series feature various substituents at the 2-position of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one core. Molecular docking studies suggested their potential as tyrosinase inhibitors. Among the synthesized compounds, 4g, containing a 2,4-dihydroxybenzene moiety, exhibited the most potent anti-tyrosinase activity in vitro. This suggests that metal-ligand interactions within the tyrosinase active site may be crucial for the observed activity, as compounds with hydroxy groups in the phenyl substituents demonstrated superior inhibitory effects. []

1-Methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (6g)

Compound Description: This compound is a potent protoporphyrinogen IX oxidase (PPO) inhibitor discovered through structure-guided optimization. It exhibits excellent and broad-spectrum weed control at low application rates and shows high potency (Ki = 2.5 nM) against Nicotiana tabacum PPO (NtPPO). Molecular simulations suggest that the thieno[2,3-d]pyrimidine-2,4-dione moiety contributes significantly to its activity through favorable π-π stacking interactions with the Phe392 residue of NtPPO. []

2-((Substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol Derivatives

Compound Description: This series of compounds was synthesized using the Petasis reaction and evaluated for their antiplasmodial activity against Plasmodium falciparum. The compounds contain a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold with varying substituents. Notably, compounds F4 and F16 exhibited significant activity against the chloroquine-resistant W2 strain of P. falciparum (IC50 values of 0.75 and 0.74 μM, respectively). The compounds also demonstrated a favorable safety profile with no cytotoxicity observed against human lung (A549) and cervical (HeLa) cancer cell lines. In silico studies further supported the drug-like properties and low toxicity of these derivatives. []

Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate

Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative whose crystal structure has been elucidated via X-ray crystallography. The structural analysis revealed key conformational features, including a half-chair conformation for the 5,6,7,8-tetrahydropyridine ring and a planar fused-thieno[2,3-d]pyrimidine ring system. []

N3- and C2-Modified Thieno[2,3-d]Pyrimidine Conjugates

Compound Description: This series of compounds was designed as potential cytotoxic agents, inspired by the structural similarities between thieno[2,3-d]pyrimidine and the 4-anilinoquinazoline core found in clinically used anticancer quinazoline EGFR inhibitors. These conjugates involve linking the thieno[2,3-d]pyrimidine moiety with a second pharmacophore at either the C2 or N3 position. Notably, several compounds in this series exhibited significant cytotoxicity in the nanomolar range against various human cancer cell lines (HT-29, MDA-MB-231, HeLa, and HepG2) while demonstrating lower toxicity towards normal human Lep3 cells. Particularly, compounds 9, 10 (containing amino acid moieties), and 21 (featuring two thienopyrimidine units linked by a benzimidazole) showed promising selectivity profiles. []

2-Substituted Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-One Derivatives

Compound Description: This series of compounds was synthesized through heterocyclization of azomethine derivatives and investigated for their potential anti-inflammatory activity. In silico predictions identified structure 4b, containing a 2-hydroxyphenyl fragment, as a promising candidate. []

Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase (PPO) Inhibitor

Compound Description: This compound emerged from an in silico structure-guided optimization approach targeting PPO. This molecule demonstrated exceptional and broad-spectrum weed control, showcasing its potential as a herbicide. Its remarkable potency (Ki = 2.5 nM) against NtPPO highlights its effectiveness in inhibiting this crucial enzyme in plants. []

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives

Compound Description: This series of compounds, designed as potential antimalarial agents, was synthesized and their activity against P. falciparum was evaluated. The compounds exhibited potent activity against the W2 strain of the parasite. In silico studies confirmed their drug-like properties and low toxicity. []

5-Amino-N-tert-butyl-4-(3-(1-methylpyrazole-4-carboxamido)phenyl)-2-(methylthio)thieno[2,3-d] pyrimidine-6-carboxamide (TP4/2)

Compound Description: TP4/2 is a low-molecular-weight allosteric agonist of the luteinizing hormone/human chorionic gonadotropin receptor (LHCGR). This compound demonstrated steady stimulation of testicular steroidogenesis during a five-day administration and showed potential in preventing androgen deficiency in aging and diabetic conditions. []

2-Amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: These compounds were designed and synthesized as potential dihydrofolate reductase (DHFR) inhibitors. Several compounds displayed moderate to potent activity against DHFR from various microorganisms, including Pneumocystis carinii and Toxoplasma gondii. []

Thieno[2,3-d]pyrimidine Derivatives Bearing Different Functional Groups

Compound Description: This diverse set of compounds, all containing the thieno[2,3-d]pyrimidine moiety, were synthesized and evaluated for their antimicrobial properties. The study aimed to explore the impact of varying functional groups on antimicrobial efficacy. Several of these derivatives displayed strong antimicrobial activity against both bacteria and fungi, underscoring the potential of thieno[2,3-d]pyrimidine as a core structure for developing new antimicrobial agents. []

2-(Triazol-4-yl)-thieno[2,3-d]pyrimidines

Compound Description: This group of compounds was synthesized using functionalized 1H-1,2,3-triazole-4-carbonitriles as building blocks. This approach enables the creation of diverse libraries for potential anticancer drug discovery. []

[, , ]Triazolo[4′,5′:3,4]pyrrolo[1,2-a]thieno[2,3-d]pyrimidine Derivatives

Compound Description: These novel fused heterocyclic compounds were synthesized via a one-pot [3+2] cycloaddition reaction. The compounds demonstrated potent anti-breast cancer activity in vitro against MDA-MB-231 and MCF-7 cell lines, surpassing the efficacy of the reference molecule, erlotinib. In particular, compounds 5g and 5i exhibited significant anticancer activity (IC50 values ranging from 04.17 ± 0.55 to 8.65 ± 0.89 μM) and potent EGFR kinase inhibitory activities (EGFR: IC50 = 0.467 ± 0.063 and 0.412 ± 0.081 μM). []

Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives

Compound Description: This series of compounds was synthesized as potential anti-cancer agents and screened for cytotoxicity against MCF-7, HCT-116, and PC-3 cancer cell lines. Some derivatives, particularly those with 2-(4-bromophenyl)triazole (10b) and 2-(anthracen-9-yl)triazole (10e) substitutions, demonstrated excellent potency against MCF-7 cells, even surpassing doxorubicin in activity. []

2,4-Diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines

Compound Description: This group of compounds was synthesized as potential lipophilic antifolates, aiming to target important metabolic pathways in cells. The synthesis involved a sequential transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-caboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, followed by reaction with anilines. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3)

Compound Description: This compound was efficiently synthesized through the reaction of a pyrazol-5-amine derivative with 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. []

1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione

Compound Description: This thieno[2,3-d]pyrimidine derivative, bearing a 4,5-imidazolidinedione moiety, was synthesized through a reaction with oxalyl chloride. []

Thieno[2,3-d]pyrimidine Derivatives with Varied Substitutions

Compound Description: A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to adenosine receptors (ARs). The study investigated the impact of substituents at the 2- and 4-positions on AR selectivity. []

Thieno[2,3-d]pyrimidine Derivatives Targeting Purine Biosynthesis

Compound Description: This series of 6-substituted thieno[2,3-d]pyrimidine compounds was designed to act as folate receptor-selective anticancer agents. These compounds demonstrated potent inhibition of tumor cell proliferation and specifically targeted de novo purine biosynthesis by inhibiting key enzymes involved in this pathway, including GARFTase and AICARFTase. []

Thieno[2,3-d]pyrimidine Derivatives with Antimicrobial and Anticancer Activities

Compound Description: This research focused on synthesizing and evaluating the biological activities of a new series of thieno[2,3-d]pyrimidine derivatives. These compounds were tested for their antimicrobial and anticancer properties. The results revealed that some derivatives exhibited significant antimicrobial activity against various bacterial and fungal strains. Additionally, certain compounds showed promising anticancer activity against MCF-7 and HeLa cancer cell lines, highlighting their potential as lead compounds for developing new therapeutic agents. []

Thieno[2,3-d]pyrimidine-based Iridium(III) Complexes for OLEDs

Compound Description: This research explored a novel approach for developing highly efficient orange/red phosphorescent iridium(III) complexes by using simple fused-ring thieno[2,3-d]pyrimidine derivatives as cyclometalated ligands. The incorporation of the pyrimidine moiety in these complexes effectively tuned their photophysical properties, leading to desirable orange/red emissions. Organic light-emitting diodes (OLEDs) fabricated using these complexes exhibited high efficiencies, demonstrating their potential for use in display technologies. []

Thieno[2,3-d]pyrimidine Derivatives with Analgesic Activity

Compound Description: A series of trisubstituted pyrazoles incorporating thiophene, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine heterocycles were synthesized and evaluated for their analgesic properties. Among the synthesized compounds, analog 7 exhibited notable analgesic effects comparable to standard analgesic medications. []

Benzo[4,5]thieno[2,3-d]pyrimidine Phthalimide Derivative as a DPP-4 Inhibitor

Compound Description: This research focused on developing a benzo[4,5]thieno[2,3-d]pyrimidine phthalimide derivative as a novel noncompetitive inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of drugs used in the management of type 2 diabetes. This specific derivative exhibited promising inhibitory activity against DPP-4 with an IC50 of 34.17 ± 5.11 μM and showed low cytotoxicity against Caco-2 cells. []

6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis

Compound Description: This study describes the synthesis and biological evaluation of a series of 6-substituted thieno[2,3-d]pyrimidine compounds designed as antifolates with selectivity for high-affinity folate receptors. These compounds demonstrated potent inhibition of tumor cell growth, specifically by targeting de novo purine biosynthesis through dual inhibition of GARFTase and AICARFTase. The compounds showed selectivity for folate receptor-mediated uptake over other folate transporters. []

Thieno[2,3-d]pyrimidine Derivatives as Potential Anti-Proliferative Agents

Compound Description: Inspired by the anticancer agents dasatinib and gefitinib, researchers designed and synthesized a series of 4-substituted thieno[2,3-d]pyrimidines as potential antiproliferative agents. The synthesis employed microwave-assisted methods for efficiency. The compounds were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including liver (HepG-2), lung (NCI-H522), melanoma (A-375), pancreatic (MIA PaCa-2), and colon (CaCo-2) cancer cells. []

Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives as Antiproliferative Agents

Compound Description: Researchers developed a series of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones through a facile one-pot synthesis. These compounds were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. Several derivatives demonstrated potent and selective cytotoxicity against the MCF-7 cancer cell line, indicating their potential as anticancer agents. []

Thieno[2,3-d]Pyrimidine Derivatives with Antimicrobial Activity

Compound Description: This research focused on the synthesis and evaluation of a series of thieno[2,3-d]pyrimidine derivatives, structurally characterized using various spectroscopic techniques. The synthesized compounds were screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Several derivatives exhibited promising antimicrobial activity, highlighting their potential as lead compounds for the development of new antimicrobial agents. []

Properties

CAS Number

683780-01-0

Product Name

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

IUPAC Name

4-naphthalen-2-yloxythieno[2,3-d]pyrimidine

Molecular Formula

C16H10N2OS

Molecular Weight

278.33

InChI

InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H

InChI Key

JWBNVADZSCDZLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.